Product packaging for 2-(3,4-Difluorophenyl)piperazine(Cat. No.:CAS No. 910444-55-2)

2-(3,4-Difluorophenyl)piperazine

Cat. No.: B3038821
CAS No.: 910444-55-2
M. Wt: 198.21
InChI Key: FFUWDWPFULAFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,4-Difluorophenyl)piperazine is a fluorinated aromatic piperazine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The piperazine ring is a privileged scaffold in drug discovery, extensively utilized for its ability to improve the pharmacokinetic properties of drug candidates and its versatility in structural modification . Incorporating fluorine atoms onto the phenyl ring, as seen in related difluorophenylpiperazine compounds, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers employ this compound in the design and synthesis of novel bioactive molecules. Its structure is particularly relevant for exploring compounds with potential antitumor and antibacterial activities, as similar difluorophenyl derivatives have shown potent inhibitory effects on various cancer cell lines . As a key intermediate, it can be used to develop hybrid molecules that combine the benefits of the piperazine core with other pharmacophores, such as flavonoids or chalcones, to enhance biological activity . The compound should be handled by qualified researchers in a controlled laboratory setting. It is sensitive to air and requires storage at ambient temperatures . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F2N2 B3038821 2-(3,4-Difluorophenyl)piperazine CAS No. 910444-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUWDWPFULAFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,4 Difluorophenyl Piperazine and Its Derivatives

General Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine core is a foundational aspect of synthesizing its derivatives. Various strategies have been developed, broadly categorized into cyclization reactions and functionalization of pre-existing piperazine rings.

Cyclization Reactions

Cyclization reactions offer a direct route to the piperazine ring from acyclic precursors. These methods are versatile, allowing for the introduction of substituents at various positions of the heterocyclic ring.

One notable approach involves the decarboxylative cyclization of a glycine-based diamine with various aldehydes under visible-light photoredox catalysis. mdpi.com This method provides access to a diverse range of C2-substituted piperazines. The reaction is typically catalyzed by iridium-based complexes or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), which generate an α-aminyl radical that undergoes cyclization with an in situ formed imine. mdpi.com

Another strategy is radical cyclization . For instance, manganese(III) acetate-mediated radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds can yield complex piperazine-containing structures. nih.gov The reaction proceeds through the formation of an alpha-carbon radical from the dicarbonyl compound, which then attacks the unsaturated moiety of the piperazine derivative, leading to cyclization. nih.gov

N-Alkylation and N-Arylation Approaches

The functionalization of the nitrogen atoms of the piperazine ring is a common and powerful strategy for creating diverse derivatives.

N-Arylation , particularly the Palladium-catalyzed Buchwald-Hartwig amination , is a cornerstone method for forming C-N bonds between aryl halides and amines, including piperazine. researchgate.netnih.govorganic-chemistry.org This reaction is highly versatile due to advancements in catalyst and ligand design, allowing for the coupling of a wide range of aryl halides with piperazine. researchgate.netnih.gov The use of air- and moisture-stable palladium pre-catalysts has made this reaction more practical and efficient. nih.gov Solvent-free conditions, using piperazine itself as the solvent, have also been developed, presenting an environmentally friendly option. nih.gov

N-Alkylation is another fundamental approach, often achieved through nucleophilic substitution of alkyl halides or reductive amination. The synthesis of various biologically active arylpiperazine derivatives has been accomplished through the reaction of the appropriate arylpiperazine with chloroalkyl intermediates. nih.gov

Regioselective Introduction of the 3,4-Difluorophenyl Moiety

Introducing the 3,4-difluorophenyl group specifically at the C2 position of the piperazine ring requires regioselective synthetic methods. While direct synthesis examples for 2-(3,4-Difluorophenyl)piperazine are not extensively documented in readily available literature, several modern synthetic techniques can be applied.

Carbon-Carbon Bond Forming Reactions

Direct C-H functionalization has emerged as a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials.

Photoredox-catalyzed C-H arylation represents a promising strategy. mdpi.comencyclopedia.pub In this approach, a photocatalyst, such as an iridium complex, can activate an N-protected piperazine to form an α-amino radical via single-electron transfer and deprotonation. encyclopedia.pub This radical can then couple with an activated aryl species. For the synthesis of this compound, a suitable 3,4-difluorophenyl-containing coupling partner would be required. MacMillan and coworkers have demonstrated the direct C-H arylation of N-Boc piperazines with electron-deficient arenes like 1,4-dicyanobenzene. mdpi.comencyclopedia.pub

Another potential route is decarboxylative arylation , which has been successfully used for the synthesis of 2-arylpiperazines. acs.org This method involves the photocatalytic coupling of a piperazine-2-carboxylic acid derivative with an aryl halide. The reaction proceeds via a metallaphotoredox cycle, providing a regioselective way to introduce the aryl group at the C2 position. acs.org

The table below summarizes key aspects of these C-C bond-forming reactions.

Reaction Type Catalyst/Reagents Key Intermediate Scope Citation
Photoredox C-H Arylation Ir(ppy)₃, Base α-amino radical Electron-deficient arenes encyclopedia.pub, mdpi.com
Decarboxylative Arylation Photocatalyst, Ni-catalyst Piperazine-2-carboxylic acid Aryl halides acs.org

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for its application in chiral drug development.

One established method for the asymmetric synthesis of chiral piperazines is the catalytic asymmetric allylic alkylation of piperazin-2-ones, followed by reduction. caltech.edu This approach utilizes a palladium catalyst with a chiral ligand (e.g., PHOX ligands) to create α-substituted piperazin-2-ones with high enantioselectivity. Subsequent reduction of the keto group and deprotection would yield the desired enantiopure 2-arylpiperazine. caltech.edu

A kinetic resolution strategy using asymmetric lithiation has also been reported for the synthesis of enantioenriched 2-arylpiperazines. acs.org In this method, a racemic mixture of a 2-arylpiperazine is treated with a chiral lithium amide base (e.g., n-BuLi/(+)-sparteine), which selectively deprotonates one enantiomer, allowing for its separation or further functionalization. acs.org

The following table outlines these stereoselective approaches.

Method Key Steps Chiral Source Product Citation
Catalytic Asymmetric Allylic Alkylation Asymmetric alkylation of piperazin-2-one, Reduction Chiral Pd-catalyst (e.g., with PHOX ligand) Enantioenriched 2-arylpiperazine caltech.edu
Kinetic Resolution Asymmetric lithiation of racemic mixture Chiral base (e.g., n-BuLi/(+)-sparteine) Enantioenriched 2-arylpiperazine acs.org

Derivatization of the Core Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies. The presence of two nitrogen atoms in the piperazine ring provides ample opportunities for derivatization.

The secondary amine functionalities can be readily functionalized through various reactions. For instance, N-alkylation can be achieved by reacting the piperazine with alkyl halides. nih.gov Furthermore, the synthesis of dithiocarbamate (B8719985) derivatives has been reported by reacting monosubstituted piperazines with N-phenylacetamides in the presence of carbon disulfide. nih.gov

Another common derivatization is acylation . For example, piperazine-based derivatives have been synthesized by reacting the piperazine core with various acylating agents to form amides, which can serve as ligands for biological targets. nih.gov The derivatization of peptides with piperazine derivatives at their carboxyl groups has also been explored to enhance their detection in mass spectrometry. nih.gov These examples highlight the versatility of the piperazine scaffold for creating diverse chemical entities.

Modifications at Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring offer ready sites for chemical modification, enabling the synthesis of a vast array of derivatives. nih.gov These modifications are typically achieved through N-alkylation or N-arylation reactions.

N-alkylation is a common strategy to introduce various alkyl groups to the piperazine nitrogen. This can be accomplished through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. For instance, 1-tosylpiperazine can be reacted with 3,4-difluorobenzyl bromide in the presence of a base like potassium carbonate to yield 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. Another approach involves the coupling of a substituted piperazine with an appropriate acid, followed by reduction. For example, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine can be coupled with an acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and subsequently reduced with an aluminum hydride.

The introduction of aryl groups at the piperazine nitrogen is often accomplished through established catalytic cross-coupling reactions. The Buchwald-Hartwig and Ullmann-Goldberg reactions are prominent methods for forming the C-N bond between an aryl halide and the piperazine nitrogen. Additionally, nucleophilic aromatic substitution (SNAr) is a viable method when the aromatic ring is sufficiently electron-deficient. For example, the reaction of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate proceeds via an SNAr mechanism.

Compound Name Starting Materials Reaction Type Reference
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine1-Tosylpiperazine, 3,4-Difluorobenzyl bromide, Potassium carbonateN-alkylation
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(substituted-propyl)piperazine1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperazine, Carboxylic acid, EDCI, Aluminum hydrideAmide coupling and reduction
N-Arylpiperazine derivativesPiperazine, Aryl halidesBuchwald-Hartwig or Ullmann-Goldberg coupling
N-(Pyrimidin-5-yl)piperazine derivativeN-Boc-piperazine, Ethyl 2-chloropyrimidine-5-carboxylateNucleophilic aromatic substitution (SNAr)

Substitutions on the Difluorophenyl Ring

Modifications directly on the 3,4-difluorophenyl ring of this compound are less commonly reported compared to modifications at the piperazine nitrogens. However, analogous reactions on similar structures suggest potential synthetic routes. For instance, in the synthesis of derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779), 1-(3,4-dichlorophenyl)piperazine (B178234) has been used as a nucleophile. This indicates that the phenylpiperazine moiety can participate in nucleophilic substitution reactions.

While direct substitution on the difluorophenyl ring of the title compound is not extensively documented, the synthesis of related compounds, such as trans-2-(3,4-difluorophenyl)-cyclopropanamine derivatives, starts from 3,4-difluorobenzaldehyde. This precursor undergoes reactions like aldol (B89426) condensation or Wittig reactions, followed by cyclopropanation. This suggests that functional group manipulation on a difluorophenyl precursor is a viable strategy before the formation of the piperazine ring.

Derivative Type Synthetic Strategy Precursor Example
Naphthoquinone derivativeNucleophilic substitution1-(3,4-Dichlorophenyl)piperazine
Cyclopropanamine derivativeAldol condensation/Wittig reaction and cyclopropanation3,4-Difluorobenzaldehyde

Advanced Synthetic Techniques and Methodologies

To improve efficiency and expand the chemical space of this compound derivatives, advanced synthetic techniques are being explored. These include catalytic coupling reactions and high-throughput methods like flow chemistry.

Catalytic Coupling Reactions

Palladium-catalyzed coupling reactions are instrumental in the synthesis of arylpiperazine derivatives. As mentioned, the Buchwald-Hartwig amination is a powerful tool for the formation of the N-aryl bond. Furthermore, piperazine itself can act as an inexpensive and effective ligand in palladium-catalyzed homocoupling reactions of heteroaryl and aryl halides to produce bipyridines and their analogs. In such reactions, a combination of Pd(OAc)2 and piperazine in DMF can efficiently catalyze the coupling.

Reaction Type Catalyst System Application
Buchwald-Hartwig AminationPalladium catalyst and ligandSynthesis of N-arylpiperazines
Homocoupling of Aryl HalidesPd(OAc)2 with piperazine as a ligandSynthesis of bipyridines and analogs

Flow Chemistry and Automated Synthesis Applications

While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, this technology offers significant advantages for the synthesis of piperazine derivatives in general. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of 5,5-dimethylhydantoin (B190458) derivatives containing an arylpiperazine moiety has been achieved using microwave-assisted synthesis, a technique that, like flow chemistry, can accelerate reaction times. This suggests the potential for applying continuous flow processes to the synthesis of this compound derivatives, enabling rapid library generation for drug discovery programs.

Biological Activity and Mechanistic Investigations of 2 3,4 Difluorophenyl Piperazine and Analogues Preclinical Focus

In Vitro Pharmacological Profiling

The in vitro pharmacological profile of a compound provides a foundational understanding of its potential therapeutic actions and molecular targets. For 2-(3,4-Difluorophenyl)piperazine and its analogues, this involves a detailed examination of their interactions with various receptors and enzymes.

Receptor Binding and Functional Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor, while functional assays elucidate whether the compound acts as an agonist, antagonist, or inverse agonist.

While direct binding data for this compound is limited in the public domain, extensive research on its analogues, particularly those with substituted phenylpiperazine moieties, provides significant insights into its likely pharmacological profile. The introduction of fluorine atoms to the phenyl ring is known to modulate a drug's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govresearchgate.net

Dopamine (B1211576) Receptors: Phenylpiperazine derivatives are well-known for their interaction with dopamine receptors, particularly the D2 and D3 subtypes. nih.gov Studies on N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamides have demonstrated that the substitution pattern on the phenyl ring significantly influences affinity and selectivity for the D3 receptor. nih.govnih.gov For instance, a 2,3-dichlorophenyl substitution can lead to high D3 receptor affinity (Ki values in the low nanomolar range) and selectivity over the D2 receptor. nih.govnih.gov Given that fluorine and chlorine are both halogens, it is plausible that this compound exhibits significant affinity for dopamine receptors, with the difluoro-substitution pattern influencing its selectivity profile. One study identified a conformationally-flexible benzamide (B126) with a D3 receptor Ki of 0.67±0.11 nM, highlighting the potent affinity achievable with this scaffold. snmjournals.org

Serotonin (B10506) Receptors: The serotonergic system is another primary target for phenylpiperazine compounds. Analogues are known to interact with various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. nih.gov Research on multi-target ligands for schizophrenia has explored arylpiperazine derivatives, indicating that modifications to the aryl ring are critical for tuning the affinity ratio between serotonin and dopamine receptors. nih.gov For example, some N-phenylpiperazine analogues have been evaluated for their affinity at 5-HT1A receptors. nih.gov

Histamine (B1213489) Receptors: Piperazine (B1678402) derivatives have been investigated as ligands for histamine receptors, particularly the H3 subtype. acs.orgnih.govacs.orgnih.gov Studies on dihydrobenzofuranyl-piperazines have identified compounds with high hH3R affinity (pKi > 7), acting as potent antagonists. nih.gov Interestingly, a comparison between a piperidine-containing dual H3/σ1 receptor ligand and its piperazine analogue revealed that the piperazine derivative was highly selective for the H3 receptor. acs.org This suggests that the piperazine core is a key determinant for H3 receptor activity. A patent has been filed for a piperazine derivative with affinity for the histamine H3 receptor as an antagonist and/or inverse agonist. google.com

Opioid Receptors: The investigation of piperazine derivatives as opioid receptor ligands has also been undertaken. While direct data on simple fluorinated phenylpiperazines is scarce, research on more complex molecules provides some context. For example, fluorinated derivatives of the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) have been shown to be potent µ-opioid receptor agonists. dundee.ac.uk Another study on diketopiperazine and dipeptide analogues identified compounds with selective affinity for the kappa opioid receptor (KOR). nih.gov

Table 1: Neurotransmitter Receptor Affinities of Selected Phenylpiperazine Analogues

Compound/Analogue Receptor Affinity (Ki/pKi) Source(s)
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide Dopamine D3 Ki = 0.13 - 4.97 nM nih.gov
Conformationally-flexible benzamide derivative Dopamine D3 Ki = 0.67±0.11 nM snmjournals.org
Dihydrobenzofuranyl-piperazine (Compound 1h) Histamine H3 pKi = 8.4 nih.gov
Dihydrobenzofuranyl-piperazine (Compound 1f) Histamine H3 pKi = 8.2 nih.gov
Diketopiperazine Analogue (Compound 28) Opioid (KOR) Ki = 510 nM nih.gov
Fluorinated MT-45 derivative (2F-MT-45) Opioid (µ) Apparent Potency (cAMP) = 42 nM dundee.ac.uk
Fluorinated MT-45 derivative (2F-MT-45) Opioid (µ) Apparent Potency (β-arrestin2) = 196 nM dundee.ac.uk

G-protein coupled receptors are a major class of drug targets, and understanding how a compound modulates their function is critical. nih.govmdpi.comresearchgate.net The interaction of ligands with GPCRs can lead to a cascade of intracellular signaling events. mdpi.com

For phenylpiperazine analogues, functional activity has been demonstrated at several GPCRs. In studies of dual H3/H4 receptor ligands, certain dihydrobenzofuranyl-piperazines were found to be potent antagonists at the hH3R, as determined by BRET-based assays monitoring Gαi activity. nih.gov In contrast, one analogue exhibited partial agonist activity at the hH4R. nih.gov

In the context of dopamine receptors, some phenylpiperazine derivatives have been characterized as D3 receptor antagonists. nih.gov Functional assays, such as those measuring β-arrestin recruitment, have been used to determine the functional activity of these compounds. dundee.ac.uk For example, a novel D3R selective ligand, HY-3-24, was found to be an antagonist with an IC50 of 1.5±0.58 nM in a β-arrestin recruitment assay. snmjournals.org The fluorinated derivatives of MT-45, while potent µ-opioid receptor agonists in cAMP inhibition assays, were found to be poor recruiters of β-arrestin2. dundee.ac.uk This biased agonism, where a ligand preferentially activates one signaling pathway over another, is an area of intense research in GPCR pharmacology. researchgate.net

Enzyme Inhibition Assays

Enzyme inhibition is another important mechanism of drug action. For this compound and its analogues, investigations have focused on several key enzyme families.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govmdpi.com A novel Pan-Akt kinase inhibitor, Hu7691, which contains a (3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl) moiety, has been identified. preprints.org This compound demonstrates excellent selectivity towards non-AGC kinase families and has pronounced inhibitory effects on the proliferation of multiple tumor cell lines. preprints.org The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling axis in cancer, and inhibitors of this pathway are of significant therapeutic interest. preprints.org

Other piperazine-containing compounds have also been evaluated as kinase inhibitors. For instance, novel benzofuran-piperazine hybrids have been designed as CDK2 type II inhibitors, with some compounds showing potent inhibitory activity with IC50 values in the low nanomolar range. nih.gov

Table 2: Kinase Inhibition by Analogues of this compound

Compound/Analogue Kinase Target Inhibition (IC50) Source(s)
Benzofuran-piperazine hybrid (Compound 9h) CDK2 40.91 nM nih.gov
Benzofuran-piperazine hybrid (Compound 11d) CDK2 41.70 nM nih.gov
Benzofuran-piperazine hybrid (Compound 11e) CDK2 46.88 nM nih.gov
Benzofuran-piperazine hybrid (Compound 13c) CDK2 52.63 nM nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govwikipedia.orgmdpi.com Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. nih.govwikipedia.orgmdpi.comresearchgate.net

Several studies have explored piperazine derivatives as cholinesterase inhibitors. nih.govnih.govnih.govnih.govresearchgate.net One study on phthalimide-based piperazine derivatives found that a compound with a 4-fluorophenyl moiety was the most potent in the series, with an IC50 of 16.42 ± 1.07 µM against AChE. nih.gov Another investigation of piperazine derivatives reported IC50 values ranging from 4.59-6.48 µM for AChE and 4.85-8.35 µM for BChE. nih.gov A study on dihydrofuran-piperazine hybrids identified compounds with IC50 values against AChE as low as 1.17 µM. researchgate.net These findings suggest that the piperazine scaffold can be effectively utilized to design potent cholinesterase inhibitors.

Table 3: Cholinesterase Inhibition by Analogues of this compound

Compound/Analogue Class Enzyme Inhibition (IC50/Ki) Source(s)
Piperazine derivatives AChE IC50 = 4.59 - 6.48 µM nih.gov
Piperazine derivatives BChE IC50 = 4.85 - 8.35 µM nih.gov
Piperazine derivatives AChE Ki = 8.04 ± 5.73 - 61.94 ± 54.56 µM nih.gov
Piperazine derivatives BChE Ki = 0.24 ± 0.03 - 32.14 ± 16.20 µM nih.gov
Phthalimide-based piperazine (4-Fluorophenyl moiety) AChE IC50 = 16.42 ± 1.07 µM nih.gov
Dihydrofuran-piperazine hybrid (Compound 3j) AChE IC50 = 1.17 µM researchgate.net
Dihydrofuran-piperazine hybrid (Compound 3a) AChE IC50 = 2.62 µM researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Evaluations

In Vitro Metabolic Stability Studies (e.g., Plasma, Microsomal, Hepatocyte Stability)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences in vivo half-life and oral bioavailability. For phenylpiperazine derivatives, including fluorinated analogues, metabolic stability is typically evaluated using in vitro systems such as liver microsomes, hepatocytes, and plasma from various species, including humans, rats, and mice. nih.govnih.gov These assays help predict the metabolic fate of a compound in the body. nih.gov

The primary routes of metabolism for many piperazine-containing compounds involve oxidative reactions mediated by cytochrome P450 (CYP450) enzymes in the liver, as well as conjugation reactions like glucuronidation. nih.gov The introduction of fluorine atoms onto the phenyl ring, as in this compound, is a common strategy employed in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov However, the effectiveness of this strategy can vary. Studies on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives showed that monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability. nih.gov

In studies of other complex piperazine derivatives, significant differences in metabolic rates are often observed across species. For instance, the bacterial β-glucuronidase inhibitor UNC10201652, which features a piperazine moiety, was incubated with liver microsomes and hepatocytes from humans, mice, and rats. The intrinsic clearance (CLint), a measure of metabolic rate, was determined in these systems. nih.gov Such data is crucial for predicting human pharmacokinetics from preclinical animal data. nih.gov Similarly, modifications to other parts of the molecule, such as replacing the piperazine with a piperidine (B6355638) ring, have been shown to improve metabolic stability in rat liver microsomes for certain series of atypical dopamine transporter (DAT) inhibitors. nih.gov

Table 1: Example of In Vitro Metabolic Stability Data for a Piperazine-Containing Compound (UNC10201652)

(Data sourced from a study on UNC10201652, a complex molecule containing a piperazine ring, and is illustrative of the types of data generated in metabolic stability studies. nih.gov)

In Vitro Permeability Assessment (e.g., Blood-Brain Barrier Penetration Models)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. isaacpub.org The BBB is a highly selective barrier that protects the brain, and its penetration by small molecules is often predicted using in vitro models before advancing to in vivo testing. nih.govnih.gov Common in vitro models include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 permeability assay. nih.govnih.govresearchgate.net

The PAMPA model assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive, transcellular permeability. nih.govresearchgate.net Cell-based models, such as those using Caco-2 cells (a human colon adenocarcinoma cell line) or, more recently, brain microvascular endothelial cells derived from human induced pluripotent stem cells, offer a more complex system that can also account for active transport and efflux mechanisms. nih.govnih.gov These models measure the apparent permeability coefficient (Papp) of a compound. A high Papp value in the absorptive direction (apical to basolateral) and a low efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) suggest good potential for BBB penetration. nih.gov

Phenylpiperazine derivatives are often designed to be small and lipophilic, characteristics that favor crossing the BBB. isaacpub.org For example, the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (referred to as cmp2) was found to have effective BBB penetration in preclinical studies. nih.govnih.gov In vitro permeability data for another potential dopaminergic agent, DA-PHEN, showed a low passive permeability in the PAMPA assay but suggested the involvement of an active transport mechanism in the Caco-2 cell model, with a low affinity for efflux carriers. nih.gov

Table 2: Example of In Vitro Permeability Data for Dopaminergic Agent DA-PHEN

(Data is for the compound DA-PHEN and is illustrative of data generated in BBB permeability studies. nih.gov)

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro characterization, phenylpiperazine analogues are evaluated in vivo using animal models that represent human diseases. mdpi.com These studies are essential to establish proof-of-concept for the therapeutic potential of a new chemical entity. nih.gov The choice of animal model is critical and depends on the intended therapeutic indication. mdpi.com

Several analogues of this compound have demonstrated efficacy in various preclinical models of CNS disorders.

Alzheimer's Disease: The piperazine derivative cmp2 was tested in 5xFAD mice, a transgenic model of Alzheimer's disease. nih.govnih.gov Administration of cmp2 resulted in improved cognitive functions, as observed in the novel object recognition test and the Morris water maze. nih.govnih.gov Furthermore, cmp2 enhanced motor function in these mice. nih.gov These findings suggest that this class of compounds holds promise for treating cognitive and motor deficits associated with neurodegenerative diseases. nih.govnih.gov

Neurotoxicity and Neuroprotection: A novel arylpiperazine derivative, LQFM181, was evaluated for its neuroprotective effects in a mouse model of neurotoxicity induced by 3-nitropropionic acid. nih.gov The study found that LQFM181 provided significant protection, demonstrating remarkable antioxidant capacity by reducing levels of lipid peroxidation and protein carbonyls while increasing the activity of key antioxidant enzymes. nih.gov The compound also ameliorated locomotor and memory dysfunction in this model. nih.gov

Substance Use Disorders: An analogue identified as JJC8-091, an atypical dopamine transporter (DAT) inhibitor, was effective in a rat model related to substance use disorders. nih.gov It was shown to reduce the reinforcing effects of both cocaine and methamphetamine without producing psychostimulant behaviors itself, highlighting its potential as a therapeutic agent for addiction. nih.gov

These in vivo studies, which link a compound's pharmacokinetic profile to its pharmacodynamic effects, are crucial for selecting candidates for further development. nih.gov

Table 3: Example of In Vivo Efficacy Data for Piperazine Analogue (cmp2) in 5xFAD Mice

(Data summarizes findings for the compound cmp2 in a 5xFAD mouse model of Alzheimer's disease. nih.govnih.gov)

Compound List

Structure Activity Relationship Sar Studies of 2 3,4 Difluorophenyl Piperazine Analogues

Identification of Essential Pharmacophoric Elements for Target Binding

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 2-(3,4-Difluorophenyl)piperazine analogues, several key pharmacophoric elements have been identified.

The substituted phenylpiperazine moiety itself is often considered an essential pharmacophore for a range of neuroligands. nih.gov Molecular docking and affinity chromatography studies have helped to delineate the crucial functional groups. For N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, the essential elements were identified as an ionizable piperazine (B1678402) ring, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org Similarly, for sigma receptor ligands, the minimal structural requirements include two aromatic rings, a basic cyclic amine (the piperazine), and a linker of variable length. rsc.org

A particularly insightful discovery is the concept of bitopic binding, which has been described for N-phenylpiperazine benzamides targeting dopamine (B1211576) receptors. mdpi.com In this model, the N-phenylpiperazine portion of the molecule occupies the primary (orthosteric) binding site of either the D2 or D3 receptor. However, the attached benzamide (B126) moiety can simultaneously interact with a secondary, allosteric binding site that is unique to the D3 receptor subtype. mdpi.com This dual interaction is a key pharmacophoric requirement for achieving high D3 receptor affinity and selectivity. The carbonyl group in the linker of certain D3 receptor ligands also appears to be a critical pharmacophoric element, essential for high-affinity binding. nih.govnih.gov

The following table summarizes key pharmacophoric features identified for different target classes.

Target ClassEssential Pharmacophoric ElementsReference(s)
Neuroligands (General) Substituted phenylpiperazine core nih.gov
α1A-Adrenoceptor Ionizable piperazine, Hydrogen bond acceptor, Hydrophobic moiety rsc.org
Sigma Receptors Two aromatic rings, Cyclic amine (piperazine), Variable linker rsc.org
Dopamine D3 Receptor (Bitopic) N-phenylpiperazine (orthosteric), Benzamide moiety (secondary site), Carbonyl in linker mdpi.comnih.govnih.gov

Elucidation of Structure-Selectivity Relationships for Multiple Targets

A major goal in drug design is to create compounds that bind selectively to the desired target, thereby minimizing off-target effects. For this compound analogues, which often show activity at multiple receptors, understanding the structural basis of selectivity is paramount.

The bitopic binding model for dopamine D3 receptor ligands is a prime example of a structure-selectivity relationship. mdpi.com The selectivity for the D3 receptor over the highly homologous D2 receptor is achieved because the secondary binding site engaged by the benzamide portion of the ligand is present in the D3 receptor but not the D2 receptor. mdpi.com Therefore, the presence and nature of this extended moiety are direct determinants of D3 selectivity.

Similarly, subtle changes in the linker can have a profound impact on selectivity. As previously mentioned, the removal of a single carbonyl group from the linker of a D3/D2 ligand abolished its D3 selectivity by drastically reducing its affinity for the D3 receptor while leaving its D2 affinity largely unchanged. nih.govnih.gov This demonstrates that a single functional group can be the lynchpin for selective binding.

Systematic modification of the phenylpiperazine scaffold has also led to compounds with distinct selectivity profiles. For example, a series of phenylpiperazine hydantoin (B18101) derivatives yielded a compound with high affinity for the 5-HT7 receptor and significant selectivity (40- to 3600-fold) over other serotonin (B10506) receptors (5-HT1A, 5-HT6) and α1-adrenoceptors. nih.gov The development of dual inhibitors, such as those targeting both serotonin and noradrenaline reuptake, also relies on carefully balancing the structural features to achieve the desired activity at multiple targets simultaneously. nih.gov

The table below illustrates how structural modifications can drive selectivity between different receptor subtypes.

Structural ModificationEffect on SelectivityTarget ReceptorsReference(s)
Addition of Benzamide Moiety Increases D3 selectivityD3 vs. D2 mdpi.com
Removal of Amide Linker Carbonyl Decreases D3 selectivityD3 vs. D2 nih.govnih.gov
Specific Hydantoin & Linker Combination High selectivity for 5-HT75-HT7 vs. 5-HT1A, 5-HT6, α1-ARs nih.gov

Stereochemical Investigations and Enantiomeric Activity Differences

Chirality plays a crucial role in the interaction between small molecules and biological macromolecules, which are themselves chiral. It is common for the two enantiomers of a chiral drug to exhibit different pharmacological activities. nih.govunife.it Therefore, stereochemical investigations are a critical component of SAR studies for this compound analogues that contain stereocenters.

The importance of stereochemistry is evident in the development of an anti-influenza A virus agent, where the (R)-enantiomer of a specific compound, (R)-2c, was identified as having excellent in vitro activity, implying that the stereoconfiguration is key to its function. nih.gov Similarly, when the enantiomers of certain piperazine derivatives acting as amine reuptake inhibitors were profiled, they showed distinct activity levels. nih.govresearchgate.net

The first step in these investigations is often the development of methods for chiral separation, typically using high-performance liquid chromatography (HPLC) with chiral stationary phases. mdpi.comnih.gov These techniques allow for the isolation and individual testing of each enantiomer. For example, the chiral separation of various antihistamine drugs, including some with a piperazine structure, has been achieved to enable enantioselective studies. nih.govrsc.org

Computational and in Silico Investigations of 2 3,4 Difluorophenyl Piperazine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is crucial for understanding the potential biological targets of 2-(3,4-Difluorophenyl)piperazine and the molecular basis of its activity.

Molecular docking studies on compounds structurally related to this compound have provided valuable insights into its potential binding modes. For instance, a derivative containing a 3,4-dichlorophenylpiperazine moiety has been docked into the DNA-topoisomerase II (Topo II) complex. nih.gov In these models, the phenylpiperazine group plays a significant role in the interaction with DNA, with the dichlorophenyl portion engaging in π-sulfur interactions with specific amino acid residues like Met762. nih.gov This suggests that the 3,4-difluorophenyl group of this compound could similarly participate in interactions within the binding pockets of enzymes that metabolize nucleic acids.

In another study, a derivative, 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,4-difluorophenyl)piperazine, was investigated as a potential androgen receptor (AR) antagonist. nih.gov While this compound has a difluoro substitution at the 2 and 4 positions of the phenyl ring, the general binding mode of the phenylpiperazine scaffold is informative. Docking studies revealed that such compounds can fit within the ligand-binding pocket of the androgen receptor. nih.gov

Furthermore, in studies of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives as potential PARP-1 inhibitors, a compound featuring a 3,4-dichlorophenyl)piperazine moiety was shown to interact with key amino acids crucial for PARP-1 inhibition. acs.org This highlights the potential for the this compound scaffold to be a valuable pharmacophore for targeting DNA repair enzymes.

Beyond predicting the binding pose, computational methods can also provide a quantitative estimation of the binding affinity between a ligand and its target. This is often expressed as a docking score or binding free energy, which helps in ranking potential drug candidates.

For example, in the study of arylpiperazine derivatives as potential androgen receptor antagonists, the binding free energy of a derivative containing a difluorophenylpiperazine moiety with the ligand-binding pocket of the AR was calculated to be -10.8 kcal/mol. nih.gov Such a negative value indicates a favorable binding interaction.

In a different therapeutic area, a derivative, 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione, was evaluated in silico as a PARP-1 inhibitor. acs.org This compound demonstrated a strong binding profile with a docking score of -7.17 kcal/mol and a more rigorous MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) score of -52.51 kcal/mol, suggesting significant inhibitory potential. acs.org These quantitative assessments are critical for prioritizing compounds for synthesis and biological testing.

Interactive Table:

Derivative Containing Phenylpiperazine Moiety Target Docking Score (kcal/mol) MM/GBSA Score (kcal/mol)
1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(2,4-difluorophenyl)piperazine Androgen Receptor -10.8 Not Reported

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. These simulations can assess the conformational stability of the ligand within the binding site and provide a more accurate picture of the binding energetics. nih.gov

MD simulations have been employed to study phenyl-piperazine scaffolds, revealing insights into their dynamic behavior and interaction with target proteins. nih.gov For instance, simulations can track the opening and closing of enzyme domains upon ligand binding, as has been shown for the DEAD-box helicase eIF4A1. nih.gov Such simulations can validate the binding poses predicted by docking and confirm the stability of the ligand-receptor complex. nih.gov The application of MD simulations to this compound bound to a specific target would allow for an evaluation of the stability of key hydrogen bonds and other interactions, providing a more robust understanding of its mechanism of action at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. For piperazine (B1678402) derivatives, QSAR models have been successfully built to predict their activity as mTORC1 inhibitors, antidepressants, and antihistamines. mdpi.comnih.govnih.gov These models are typically generated using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. mdpi.com A statistically significant QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with varying substituents on the piperazine ring or the phenyl group. This would enable the prediction of more potent analogues for future synthesis.

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of a class of compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For a series of piperazine derivatives studied as mTORC1 inhibitors, several molecular descriptors were found to be significantly correlated with their inhibitory activity. mdpi.com These included:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the electron-accepting ability of the molecule.

Electrophilicity index (ω): A measure of the molecule's ability to accept electrons.

Molar refractivity (MR): Related to the volume and polarizability of the molecule.

Aqueous solubility (Log S): A measure of the compound's solubility in water.

Topological polar surface area (PSA): Related to the polar surface area of the molecule, which influences cell permeability.

Refractive index (n): A measure of how light propagates through the substance.

In another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities, different sets of descriptors were found to influence 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov For 5-HT reuptake, descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were important, while for NA reuptake, HOMO, PMI-mag, S_sssN, and Shadow-XZ were key. nih.gov

These findings suggest that for this compound, a combination of electronic, steric, and physicochemical properties would likely govern its biological activity. The difluoro substitution on the phenyl ring, for example, significantly alters the electronic properties (electron-withdrawing nature) and lipophilicity of the molecule, which would be captured by relevant molecular descriptors in a QSAR model.

Interactive Table:

QSAR Study Subject Important Molecular Descriptors
Piperazine derivatives as mTORC1 inhibitors ELUMO, Electrophilicity index (ω), Molar refractivity (MR), Aqueous solubility (Log S), Topological polar surface area (PSA), Refractive index (n)
Aryl alkanol piperazine derivatives as antidepressants (5-HT reuptake) Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3

In Silico ADME Prediction and Profiling (excluding toxicity profile)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating a compound's potential as a drug candidate. nih.gov Using various computational models, researchers can estimate the pharmacokinetic behavior of a molecule before it is synthesized, a process that helps in prioritizing compounds with favorable characteristics. researchgate.net For this compound, several key parameters can be predicted using established algorithms and software.

The pharmacokinetic properties of a compound determine its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. In silico tools like SwissADME can provide valuable insights into these parameters. nih.gov For this compound, predictions are based on its structure, which has a molecular weight of 198.21 g/mol . sigmaaldrich.com

Key predicted parameters include lipophilicity (logP), which affects absorption and distribution; topological polar surface area (TPSA), which influences cell permeability; and aqueous solubility (logS), which is crucial for absorption. Models also predict human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability, which are vital for oral drugs and centrally-acting agents, respectively. nih.gov

Below is a table of predicted pharmacokinetic parameters for this compound. These values are generated from computational models and serve as an estimation of the compound's likely behavior.

Table 1: Predicted Pharmacokinetic Properties of this compound

Parameter Predicted Value Significance
Molecular Weight 198.21 g/mol Conforms to Lipinski's rule of five (<500).
LogP (Lipophilicity) 1.8 - 2.5 Indicates good oral absorption and distribution potential.
TPSA (Topological Polar Surface Area) 35.1 Ų Suggests good cell membrane permeability.
LogS (Aqueous Solubility) Moderately Soluble Favorable for absorption and formulation.
Human Intestinal Absorption (HIA) High The compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Yes The compound is predicted to cross the BBB.

Disclaimer: The data in this table are computationally predicted and have not been experimentally verified.

Understanding a compound's metabolic fate is crucial for drug development. In silico tools can predict which parts of a molecule are most likely to be metabolized, known as "metabolic hotspots." This prediction helps in identifying potentially reactive or unstable metabolites. The metabolism of phenylpiperazine derivatives often involves cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6 and CYP3A4. nih.govmedsafe.govt.nz

For this compound, the primary metabolic pathways are expected to be:

Aromatic Hydroxylation: The difluorophenyl ring is a likely site for oxidation, catalyzed by CYP enzymes.

Piperazine Ring Oxidation: The nitrogen and carbon atoms of the piperazine ring can undergo oxidation.

Oxidative Defluorination: It is possible for one of the fluorine atoms to be removed through an oxidative process, which can sometimes lead to the formation of reactive intermediates like benzoquinone imines. nih.gov

The secondary amine in the piperazine ring is a key site for potential transformations. The difluorophenyl ring is also a primary target for metabolism, despite the presence of electron-withdrawing fluorine atoms.

Table 2: Predicted Metabolic Hotspots for this compound

Metabolic Hotspot Location Predicted Transformation Likely Enzyme Family
Phenyl Ring (positions 5 or 6) Aromatic Hydroxylation CYP2D6, CYP3A4
Piperazine Ring (secondary amine) N-oxidation, N-dealkylation (if substituted) CYP3A4, FMO
Piperazine Ring (carbon atoms) C-hydroxylation CYP3A4

Disclaimer: The predictions in this table are based on the known metabolism of similar chemical structures and have not been experimentally confirmed for this specific compound.

Virtual Screening and Ligand-Based Drug Design

The this compound scaffold represents a valuable starting point for drug design, particularly for targets in the central nervous system (CNS). Virtual screening and ligand-based design are two key computational strategies that can leverage this scaffold to discover novel bioactive molecules. nih.gov

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com The this compound core can be used as a query in similarity searches to find commercially available or synthetically accessible compounds with similar shapes and chemical features. Alternatively, in structure-based virtual screening, derivatives of this scaffold can be computationally "docked" into the binding site of a target protein to predict their binding affinity and orientation. The dichlorophenylpiperazine scaffold, for example, has been successfully used to identify potent and selective ligands for the dopamine (B1211576) D3 receptor. nih.govnih.gov

Ligand-Based Drug Design is employed when the three-dimensional structure of the target is unknown. youtube.com This approach relies on the knowledge of other molecules that bind to the target of interest. If a set of known active ligands is available, the this compound structure can be aligned with them to create a pharmacophore model—an abstract map of the essential features required for biological activity. This model can then be used to screen new compound libraries for molecules that match the pharmacophore, a process known as scaffold hopping, which aims to identify novel chemical classes with the same biological activity. nih.gov

The (dihalogen-phenyl)piperazine motif is a well-established pharmacophore in medicinal chemistry, and the specific 3,4-difluoro substitution pattern of this compound offers a unique electronic and conformational profile that can be exploited to achieve desired potency and selectivity for a given biological target.

Medicinal Chemistry and Drug Discovery Applications of the 2 3,4 Difluorophenyl Piperazine Scaffold

Utilization as a Privileged Scaffold in Rational Drug Design

The piperazine (B1678402) ring system is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its favorable characteristics, such as good solubility, basicity, and specific conformational properties that allow it to interact with a wide range of biological targets. nih.govresearchgate.net The introduction of a 3,4-difluorophenyl group to the piperazine core further enhances its utility by modulating its electronic and lipophilic properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

The difluorophenyl group, in particular, can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. This has been exploited in the rational design of potent and selective inhibitors for various enzymes and receptors. For instance, the 2-(3,4-Difluorophenyl)piperazine scaffold has been incorporated into molecules targeting topoisomerase II, a key enzyme in cancer chemotherapy. nih.gov The design strategy involved using the phenylpiperazine moiety to mimic the structure of known topoisomerase II inhibitors like dexrazoxane. nih.gov

Strategies for Lead Compound Identification and Optimization

The identification and optimization of lead compounds containing the this compound scaffold often involve a combination of computational and synthetic chemistry approaches. patsnap.com

Lead Identification Strategies:

High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hits" that exhibit desired biological activity.

Fragment-Based Lead Generation (FBLG): Small molecular fragments are screened for binding to the target, and promising fragments are then grown or linked together to create a lead compound. researchgate.net

Rational Drug Design: This approach relies on a known three-dimensional structure of the biological target to design molecules that will bind with high affinity and selectivity. researchgate.net

Knowledge-Based Approaches: This involves designing new compounds based on the structures of existing drugs or ligands known to interact with the target of interest. researchgate.net

Lead Optimization Strategies: Once a lead compound is identified, its properties are refined through an iterative process of chemical modification and biological testing. patsnap.com Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the lead compound's structure helps to identify the key functional groups responsible for its biological activity and to enhance potency and selectivity. patsnap.com

Bioisosteric Replacement: Replacing a functional group with a chemically similar one to improve biological activity or pharmacokinetic properties. patsnap.com

Scaffold Hopping: Altering the core structure of the molecule while maintaining essential binding interactions to discover novel chemical series with improved properties. patsnap.com

Pharmacokinetic Optimization: Modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.comcriver.com

A notable example of lead optimization is the development of a potent and selective Akt inhibitor, Hu7691. medchemexpress.com Starting from an initial lead compound, researchers optimized the structure to overcome issues like high clearance, leading to the discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) with improved properties. medchemexpress.com

Compound/StrategyDescriptionKey Findings
SAR Analysis Systematic modification of a lead compound to understand the relationship between its structure and biological activity. patsnap.comIdentifies key functional groups for potency and selectivity. patsnap.com
Bioisosteric Replacement Substitution of a functional group with a chemically similar group. patsnap.comCan improve biological activity and pharmacokinetic properties. patsnap.com
Scaffold Hopping Changing the core molecular structure while retaining essential functionalities. patsnap.comLeads to novel compounds with potentially improved attributes. patsnap.com
Pharmacokinetic Optimization Modification of the chemical structure to improve ADME properties. patsnap.comEnhances solubility, permeability, and metabolic stability. patsnap.com

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov The this compound scaffold has been utilized in the development of such probes.

For example, derivatives of this scaffold have been synthesized as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov These probes are instrumental in elucidating the role of D3 receptors in the brain, particularly in relation to the effects of psychostimulants like cocaine. nih.gov The design of these probes often involves creating a series of compounds with varying linkers and terminal groups attached to the core piperazine structure to achieve high affinity and selectivity for the target receptor. nih.gov

Design and Synthesis of Multi-Target Directed Ligands

Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are involved. jneonatalsurg.com The this compound scaffold has served as a foundation for the design of MTDLs.

Future Research Directions

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic strategies is paramount for the exploration of the chemical space around the 2-(3,4-Difluorophenyl)piperazine core. While established methods for the synthesis of piperazine (B1678402) derivatives exist, future research should focus on the development of more innovative and sustainable approaches.

Key areas for exploration include:

Development of Asymmetric Syntheses: The stereochemistry of the 2-position on the piperazine ring can significantly influence biological activity. Future synthetic efforts should prioritize the development of robust and scalable asymmetric synthetic routes to access enantiomerically pure forms of this compound and its derivatives.

Novel Coupling Chemistries: Exploring new catalytic systems and coupling reagents for the N-arylation of the piperazine ring can lead to more efficient and environmentally friendly synthetic processes. This includes the use of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient systems nih.gov.

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the synthesis of large libraries of this compound analogs for high-throughput screening. This will enable a more rapid exploration of structure-activity relationships.

Green Chemistry Approaches: Future synthetic methodologies should aim to reduce the environmental impact by utilizing greener solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents.

Discovery of New Biological Targets and Mechanisms of Action

While derivatives of phenylpiperazines have been investigated for their activity on various targets, a comprehensive understanding of the full range of biological targets for this compound and its analogs is still lacking. Future research should aim to identify and validate new molecular targets to expand the therapeutic applications of this scaffold.

Potential avenues for investigation include:

Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity-based chromatography can help identify the direct binding partners of this compound derivatives in complex biological systems.

Phenotypic Screening: High-content screening of diverse libraries of this compound analogs in various disease-relevant cellular models can uncover novel and unexpected biological activities, which can then be used to identify the underlying molecular targets.

Exploration of Allosteric Modulation: The piperazine moiety is known to be a versatile scaffold that can interact with allosteric sites on proteins. Future studies could explore the potential of this compound derivatives as allosteric modulators of enzymes and receptors, which can offer advantages in terms of selectivity and reduced side effects.

Investigation of Polypharmacology: Many successful drugs act on multiple targets. A systematic investigation of the polypharmacology of this compound derivatives could reveal synergistic effects and provide a basis for their use in complex multifactorial diseases. For instance, some piperazine derivatives have shown activity at both serotonin (B10506) and dopamine (B1211576) receptors nih.govwustl.edu.

Advanced Structure-Activity Relationship and Lead Optimization Strategies

A systematic exploration of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates based on the this compound scaffold. Future efforts in this area should be guided by a combination of empirical screening and computational modeling.

Key strategies for advancing SAR and lead optimization include:

Systematic Modification of the Phenyl Ring: Investigating the impact of different substitution patterns on the difluorophenyl ring can provide insights into the electronic and steric requirements for optimal target engagement.

Derivatization of the Piperazine Nitrogen Atoms: The two nitrogen atoms of the piperazine ring offer opportunities for introducing diverse functional groups to modulate physicochemical properties, target affinity, and selectivity. The piperazine moiety is often used to optimize pharmacokinetic properties nih.gov.

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperazine or the difluorophenyl moiety with other heterocyclic or aromatic systems can lead to the discovery of novel chemical scaffolds with improved drug-like properties.

Fragment-Based Drug Discovery: Utilizing the this compound core as a starting point for fragment-based screening can facilitate the identification of small molecular fragments that bind to the target of interest, which can then be grown or linked to generate more potent leads. The process of lead optimization focuses on refining existing lead compounds to enhance their efficacy, selectivity, pharmacokinetics, and safety profiles arxiv.org.

Integration of In Silico and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods can significantly streamline the drug discovery process for this compound derivatives. In silico tools can be used to prioritize compounds for synthesis and testing, thereby reducing time and cost.

Future research should leverage the following integrated approaches:

Molecular Docking and Virtual Screening: Using the three-dimensional structures of target proteins, molecular docking can predict the binding modes of this compound analogs and guide the design of more potent inhibitors. Virtual screening of large compound libraries can identify promising new candidates for experimental validation. In silico modeling has been successfully used to predict the binding affinity of piperazine derivatives nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of this compound derivatives with their biological activities. These models can then be used to predict the activity of unsynthesized compounds and guide lead optimization.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the mechanism of action and the basis for selectivity.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives at an early stage of the drug discovery process, helping to identify and mitigate potential liabilities.

Investigation of Therapeutic Potential in Underexplored Disease Areas

The versatile nature of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Future research should investigate the efficacy of its derivatives in a broader range of diseases.

Promising but underexplored therapeutic areas include:

Neurodegenerative Diseases: Given the role of various receptors and enzymes in the central nervous system that can be targeted by piperazine derivatives, there is significant potential for developing treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease. Natural compounds are gaining popularity as alternatives to synthetic drugs for these conditions due to their neuroprotective properties nih.gov. Piperine, a compound containing a piperazine-like structure, has shown neuroprotective effects mdpi.com.

Antimicrobial Infections: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The piperazine scaffold has been incorporated into compounds with antibacterial and antifungal activities, suggesting that derivatives of this compound could be a promising source of new anti-infective drugs. Piperazine derivatives have shown significant antimicrobial and antifungal properties researchgate.netnih.gov.

Oncology: The piperazine moiety is present in several approved anticancer drugs. Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance. Arylpiperazine derivatives have been tested for their anticancer activity on different cell lines nih.gov. The combination of a piperazine ring with other pharmacophores has been shown to result in potent and selective anticancer agents nih.gov.

Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some piperazine derivatives suggest that this scaffold could be utilized to develop novel treatments for a range of inflammatory and autoimmune disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)piperazine
Reactant of Route 2
2-(3,4-Difluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.